molecular formula C9H7BrF2O2 B3270624 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole CAS No. 531508-36-8

4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole

Cat. No.: B3270624
CAS No.: 531508-36-8
M. Wt: 265.05 g/mol
InChI Key: JYEQNJYUQHXXBG-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoethyl group and two fluorine atoms

Safety and Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzyl boronate tags, have been used for subcellular targeting of cargo to the nucleus .

Mode of Action

It’s known that bromoethyl groups can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to participate in e1 elimination reactions , which could potentially affect various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of Fluorine Atoms: The difluorination of the benzodioxole ring can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Bromoethyl Substitution: The final step involves the substitution of a bromoethyl group onto the benzodioxole ring. This can be done through a nucleophilic substitution reaction using 2-bromoethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the bromoethyl group or the benzodioxole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives of the benzodioxole ring.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products can include ethyl-substituted benzodioxole derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole
  • 4-(2-Iodoethyl)-2,2-difluoro-2H-1,3-benzodioxole
  • 4-(2-Bromoethyl)-2,2-dichloro-2H-1,3-benzodioxole

Uniqueness

4-(2-Bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole is unique due to the presence of both bromoethyl and difluoro substituents on the benzodioxole ring

Properties

IUPAC Name

4-(2-bromoethyl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-4-6-2-1-3-7-8(6)14-9(11,12)13-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEQNJYUQHXXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531508-36-8
Record name 4-(2-bromoethyl)-2,2-difluoro-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole
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4-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole

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